molecular formula C20H19NO2 B1669134 (S)-1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol CAS No. 626252-75-3

(S)-1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol

Cat. No. B1669134
CAS RN: 626252-75-3
M. Wt: 305.4 g/mol
InChI Key: YGCQFKVNIBDJFW-SFHVURJKSA-N
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Description

CKD-712, also known as (S)-1-(α-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, is a small molecule drug developed by Chong Kun Dang Pharmaceutical Corporation. It is primarily recognized for its potential therapeutic applications in treating sepsis and other inflammatory conditions. CKD-712 functions as a modulator of heme oxygenase 1, an inhibitor of nuclear factor kappa B, and a modulator of signal transducer and activator of transcription 1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CKD-712 involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. The key steps include:

    Formation of the tetrahydroisoquinoline core: This is typically achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline structure.

    Introduction of hydroxyl groups: The hydroxyl groups at positions 6 and 7 are introduced through selective hydroxylation reactions.

    Attachment of the naphthylmethyl group: The α-naphthylmethyl group is attached via a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of CKD-712 involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization and chromatography to ensure it meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

CKD-712 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can undergo reduction reactions to form dihydro derivatives.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

Scientific Research Applications

CKD-712 has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the effects of nuclear factor kappa B inhibition and heme oxygenase 1 modulation.

    Biology: CKD-712 is employed in research on cell cycle regulation, particularly its effects on cyclin A, cyclin B, and cyclin-dependent kinase 1.

    Medicine: The compound is being investigated for its potential to treat sepsis, cancer metastasis, and other inflammatory diseases. .

    Industry: CKD-712 is used in the development of new anti-inflammatory and anticancer drugs

Mechanism of Action

CKD-712 exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

CKD-712 can be compared with other similar compounds, such as:

    Higenamine: Both CKD-712 and higenamine are tetrahydroisoquinoline derivatives. CKD-712 has additional hydroxyl groups and a naphthylmethyl group, which enhance its biological activity.

    Piceatannol: Like CKD-712, piceatannol is a nuclear factor kappa B inhibitor. CKD-712 has a more complex structure and additional molecular targets.

    YS 49: CKD-712 is an enantiomer of YS 49, a derivative of higenamine. .

properties

CAS RN

626252-75-3

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

(1S)-1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol

InChI

InChI=1S/C20H19NO2/c22-19-11-15-8-9-21-18(17(15)12-20(19)23)10-14-6-3-5-13-4-1-2-7-16(13)14/h1-7,11-12,18,21-23H,8-10H2/t18-/m0/s1

InChI Key

YGCQFKVNIBDJFW-SFHVURJKSA-N

Isomeric SMILES

C1CN[C@H](C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43

SMILES

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43

Canonical SMILES

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1-alpha-naphthylmethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
CKD 712
CKD-712
CKD712
YS 49
YS-49
YS49 compound

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol
Reactant of Route 2
Reactant of Route 2
(S)-1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol
Reactant of Route 3
(S)-1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol
Reactant of Route 4
(S)-1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol
Reactant of Route 5
(S)-1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol
Reactant of Route 6
(S)-1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol

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